molecular formula C16H16BrNO2S2 B2677374 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 312750-99-5

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No. B2677374
CAS RN: 312750-99-5
M. Wt: 398.33
InChI Key: SBCNEPJFOXTTTF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiazolidine derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and aldose reductase. The inhibition of these enzymes may lead to the suppression of inflammation, tumor growth, and diabetic complications.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For instance, the compound has been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound may cause cytotoxicity and genotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine. One of the areas of interest is the development of novel derivatives with improved potency and selectivity. Another area of research is the elucidation of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored. Finally, the compound's toxicity and safety profile should be thoroughly investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine involves the reaction of 4-bromoaniline and m-tolylsulfonyl isocyanate in the presence of a base. The reaction mixture is then heated to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. The compound has also been used as a building block for the synthesis of various bioactive molecules, including protein kinase inhibitors, antifungal agents, and anti-cancer agents.

properties

IUPAC Name

2-(4-bromophenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S2/c1-12-3-2-4-15(11-12)22(19,20)18-9-10-21-16(18)13-5-7-14(17)8-6-13/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCNEPJFOXTTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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